molecular formula C12H5BrO3 B045240 5-Bromobenzo[de]isochromene-1,3-dione CAS No. 24050-49-5

5-Bromobenzo[de]isochromene-1,3-dione

Cat. No. B045240
CAS RN: 24050-49-5
M. Wt: 277.07 g/mol
InChI Key: LYXFXCSFCWZGNZ-UHFFFAOYSA-N
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Patent
US08541380B2

Procedure details

1,8-Naphthalic anhydride (compound 73, 100 g, 505 mmol) was slurried in c-nitric acid (70%, 2.0 L) and heated to 50° C. Bromine (19.4 mL, 379 mmol) was added evenly over 10 min, and the resulting solution was held at 50° C. for 4 h before cooling to 0° C. The resulting solid was isolated by filtration and dried in vacuo to yield the title compound (23.8 g, 17%) as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
c-nitric acid
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
17%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[C:3]2[C:8]3=[C:9]([C:11]([O:13][C:14](=[O:15])[C:7]3=[CH:6][CH:5]=[CH:4]2)=[O:12])[CH:10]=1.[Br:16]Br>>[CH:1]1[CH:10]=[C:9]2[C:11]([O:13][C:14](=[O:15])[C:7]3=[C:8]2[C:3](=[CH:4][C:5]([Br:16])=[CH:6]3)[CH:2]=1)=[O:12]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C=1C=C2C=CC=C3C2=C(C1)C(=O)OC3=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C2C=CC=C3C2=C(C1)C(=O)OC3=O
Step Three
Name
Quantity
19.4 mL
Type
reactant
Smiles
BrBr
Step Four
Name
c-nitric acid
Quantity
2 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling to 0° C
CUSTOM
Type
CUSTOM
Details
The resulting solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 22.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.